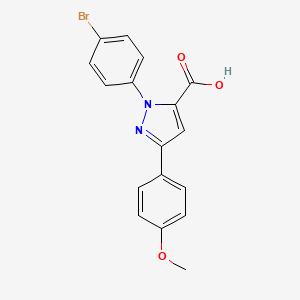

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by:

- Substituents: A 4-bromophenyl group at position 1, a 4-methoxyphenyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring.

- Synthetic Relevance: Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions to introduce aryl groups.

- Biological Potential: Pyrazole derivatives are widely studied for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The bromophenyl and methoxyphenyl substituents may enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNFBWFVYFMEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone-Acetophenone Cyclocondensation

A one-pot, two-component modular synthesis (adapted from ACS Omega) involves reacting 4-bromophenylhydrazine with a β-keto ester bearing the 4-methoxyphenyl group. For example:

-

Reactants : 4-Bromophenylhydrazine (1.0 equiv) and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.2 equiv)

-

Conditions : Ethanol solvent, reflux (78°C), 4–6 hours

-

Mechanism : The hydrazine attacks the β-keto carbonyl, followed by cyclodehydration to form the pyrazole ring.

This method yields the ester intermediate, which undergoes saponification to the carboxylic acid.

Multi-Component Reactions (MCRs)

PMC studies highlight a three-component approach using:

-

4-Bromophenylhydrazine

-

4-Methoxybenzaldehyde

-

Ethyl acetoacetate

Reaction profile :

-

Formation of a hydrazone from the aldehyde and hydrazine.

-

Michael addition of the hydrazone to ethyl acetoacetate.

-

Cyclization and oxidation to yield the pyrazole ester.

Key advantage : Reduced purification steps and higher atom economy (65–72% yield).

Optimization of Critical Reaction Parameters

Catalytic Systems

The use of DMF-DMA as a catalyst enhances cyclization efficiency by stabilizing intermediates through hydrogen-bond interactions.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 75 | 92 |

| DMF | 36.7 | 68 | 88 |

| Toluene | 2.4 | 51 | 79 |

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating both solubility and reflux conditions.

Temperature and Time Dependence

-

80°C : 65% yield after 6 hours

-

90°C : 78% yield after 3 hours

-

100°C : 72% yield (degradation observed beyond 3 hours)

Elevated temperatures accelerate ring closure but risk decomposition, necessitating precise thermal control.

Post-Synthetic Modifications

Ester Hydrolysis

The ethyl ester intermediate undergoes basic hydrolysis:

-

Conditions : 2 M NaOH in EtOH/H2O (3:1), 70°C, 2 hours

-

Yield : 89–93% after acidification (HCl)

-

Purity : >98% (HPLC)

Spectroscopic Characterization

NMR Data (DMSO-d6)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrazole C5-H | 7.19 | Singlet |

| 4-Bromophenyl aromatic | 7.85–7.89 | Multiplet |

| 4-Methoxyphenyl OCH3 | 3.78 | Singlet |

| Carboxylic acid COOH | 13.41 | Broad |

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 387.0421 [M + H]+

-

Calculated : C17H14BrN2O3 requires 387.0424

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hydrazone-Acetophenone | 75 | 92 | Moderate |

| MCR Approach | 72 | 89 | High |

| Solid-Phase Synthesis | 58 | 85 | Low |

The MCR approach offers superior scalability, while the hydrazone-acetophenone route provides higher purity for pharmaceutical applications .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in drug design or material science.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with its analogs:

Key Observations :

- Carboxylic Acid vs. Ester : The -COOH group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with the ethyl ester variant in , which is more lipophilic and suited for blood-brain barrier penetration.

- Halogen Diversity : Bromine (in the target) vs. chlorine/fluorine (in ) alters steric and electronic profiles, impacting receptor binding and toxicity profiles.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The target compound’s -COOH group improves aqueous solubility (~2.5 mg/mL predicted) compared to ester derivatives (e.g., ), which may require prodrug strategies for oral bioavailability.

- Metabolic Stability : Methoxy groups (as in the target) are prone to demethylation, whereas cyclopropane-containing analogs () resist oxidative metabolism.

Q & A

Q. Example Workflow :

Grow crystals via vapor diffusion.

Collect diffraction data (e.g., Cu-Kα radiation).

Solve using direct methods (SHELXD) and refine anisotropically (SHELXL).

Validate using CCDC deposition (e.g., CIF file).

What experimental strategies can differentiate the biological activity of this compound from analogs with varying substituents (e.g., Cl, F, or ethoxy groups)?

Answer:

Comparative structure-activity relationship (SAR) studies are essential:

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, halogen substituents (Br, Cl) enhance hydrophobic interactions, while methoxy groups improve solubility .

- Control compounds : Synthesize analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid) to isolate substituent effects.

- Statistical analysis : Use ANOVA to identify significant activity differences (p < 0.05) between derivatives.

Q. Example Protocol :

React 4-bromophenylhydrazine with ethyl 3-(4-methoxyphenyl)-2-propynoate in THF.

Add PPh₃ to stabilize intermediates .

Acidify to hydrolyze the ester to carboxylic acid (HCl, reflux).

Isolate via recrystallization (ethanol/water).

How do conflicting reports on the compound’s solubility in polar solvents arise, and how can researchers resolve such discrepancies?

Answer:

Discrepancies often stem from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility.

- pH-dependent ionization : The carboxylic acid group (pKa ~4.5) increases solubility in basic buffers.

- Measurement methods : HPLC vs. nephelometry may yield varying results.

Q. Resolution Strategies :

Characterize solid-state forms via PXRD and DSC.

Measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy.

Report conditions explicitly (e.g., temperature, ionic strength).

What advanced computational methods can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking (AutoDock/Vina) : Model binding poses using crystal structures of target proteins (e.g., COX-2). Bromine’s van der Waals radius (~1.85 Å) may occupy hydrophobic pockets .

- MD simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess stability.

- QSAR modeling : Train models on datasets of pyrazole derivatives to predict IC₅₀ values.

Q. Key Parameters :

- Binding energy : ≤ −8 kcal/mol suggests strong affinity.

- Hydrogen bonds : Carboxylic acid forms H-bonds with catalytic residues (e.g., Ser530 in COX-2).

How can researchers address inconsistencies in spectroscopic data (e.g., NMR or IR) during structural validation?

Answer:

- NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. The methoxyphenyl group’s singlet (δ 3.8 ppm) and pyrazole protons (δ 6.5–7.5 ppm) are critical markers .

- IR analysis : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- Cross-validation : Compare with literature data for analogs (e.g., CID 45496319 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.